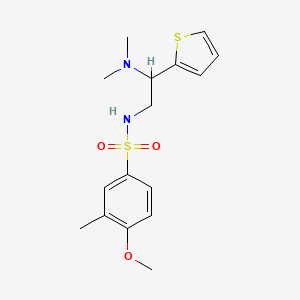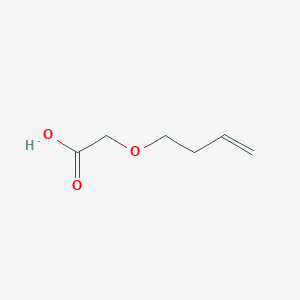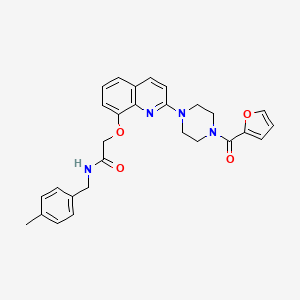![molecular formula C18H21FN4O2S B2975637 5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005041-35-9](/img/structure/B2975637.png)
5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves Mannich reactions, which are used to introduce an aminoalkyl substituent into a molecule . For instance, a novel di-Mannich derivative of curcumin pyrazole has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Compounds with structural similarities to the queried chemical have been explored for their neurokinin-1 (NK1) receptor antagonist properties. For instance, neurokinin-1 receptor antagonists are significant in developing treatments for emesis and depression due to their role in the neurochemical signaling pathways associated with these conditions. These antagonists can be designed with specific structural features to enhance solubility and oral bioavailability, making them suitable for clinical administration (Harrison et al., 2001).
Structural Characterization and Material Science
Research into similar compounds often involves detailed structural characterization, which is crucial for understanding material properties and facilitating the design of molecules with specific functions. For example, the synthesis and characterization of isostructural compounds provide insights into their potential applications in material science, such as organic semiconductors, fluorescent materials, or catalysts. Understanding the crystal structure and molecular conformation aids in tailoring materials for specific applications (Kariuki et al., 2021).
Antimicrobial Agents
The design and synthesis of molecules incorporating [1,2,4]triazole and thiazole moieties have been explored for their potential antimicrobial properties. These compounds are evaluated for their effectiveness against various bacterial and fungal pathogens, contributing to the search for new antimicrobial agents that can address the challenge of antibiotic resistance. The structural versatility of these compounds allows for the exploration of different mechanisms of action and the potential for targeted therapy (Ding et al., 2021).
Chemical Synthesis and Reactivity
The chemical synthesis of complex molecules featuring [1,2,4]triazole and thiazole cores involves innovative strategies to construct molecules with desired properties. These synthetic approaches enable the development of compounds for various applications, including as intermediates in organic synthesis, as ligands in coordination chemistry, or as active molecules in medicinal chemistry. The reactivity and functionalization of these compounds are areas of intense research, providing insights into new synthetic methodologies (Glukhareva et al., 2001).
Propriétés
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXCZBUXQZCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2975557.png)







![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2975571.png)
![3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B2975572.png)
![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)
